Brimonidine-2,3-dione
Vue d'ensemble
Description
Brimonidine Tartrate Impurity 1, also known as BTI-1, is a derivative of the brimonidine molecule. It is an impurity that is formed during the synthesis of brimonidine tartrate, which is used in the pharmaceutical industry as an ocular hypotensive agent .
Molecular Structure Analysis
The molecular structure of Brimonidine Tartrate Impurity 1 is complex. The molecular formula is C15H12BrN5O4 and the molecular weight is 406.2 . The structure was presumed as 3,6,11,13,16-pentaazatetracyclo [8.6.0.0²,⁷.0¹²,¹⁶] hexadeca-1,3,5,7,9,12-hexaene based on liquid chromatography-mass spectrophotometry (LC–MS) analysis .Chemical Reactions Analysis
The chemical reactions involving Brimonidine Tartrate Impurity 1 are complex and involve multiple steps. .Physical And Chemical Properties Analysis
Brimonidine Tartrate Impurity 1 has a molecular weight of 406.2 and a molecular formula of C15H12BrN5O4 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources .Applications De Recherche Scientifique
Brimonidine-2,3-dione : , également connue sous le nom de 5-bromo-6-(4,5-dihydro-1H-imidazol-2-ylamino)-1,4-dihydroquinoxaline-2,3-dione ou Impureté 1 du Tartrate de Brimonidine, est un composé présentant plusieurs applications potentielles dans la recherche scientifique. Voici une analyse complète mettant l'accent sur les applications uniques dans différents domaines :
Ophtalmologie
La this compound est principalement utilisée en ophtalmologie comme agoniste des récepteurs α2 adrénergiques. Elle réduit la pression intraoculaire chez les patients atteints de glaucome à angle ouvert ou d'hypertension oculaire en diminuant la production d'humeur aqueuse et en augmentant le flux uvéoscléral {svg_1}.
Neuroprotection
Le composé a montré des effets neuroprotecteurs, en particulier dans le contexte de la dégénérescence rétinienne. Il peut protéger les cellules ganglionnaires de la rétine contre les maladies neurodégénératives comme le glaucome {svg_2}.
Analgésie
Des recherches préliminaires suggèrent que la this compound peut avoir des propriétés analgésiques, offrant potentiellement une nouvelle approche de la gestion de la douleur {svg_3}.
Systèmes d'administration de médicaments
L'impureté 1 du tartrate de brimonidine peut être utilisée dans le développement de systèmes d'administration de médicaments sensibles aux ions, tels que des lentilles de contact qui libèrent des médicaments en réponse à des changements de concentration ionique {svg_4}.
Analyse pharmaceutique
Ce composé est utilisé comme référence dans le développement et la validation de méthodes analytiques pendant la production commerciale de brimonidine et pour les soumissions réglementaires comme les ANDA {svg_5}.
Réactions allergiques oculaires
En raison de sa stabilité oxydative, la this compound est associée à un nombre inférieur de rapports de réactions allergiques oculaires par rapport à d'autres agonistes alpha-2 adrénergiques {svg_6}.
Mécanisme D'action
Target of Action
Brimonidine-2,3-dione primarily targets the alpha-2 adrenergic receptors . These receptors are part of the ocular hypotensive agent drug class used in the chronic treatment of glaucoma . Brimonidine displays a higher selectivity toward the alpha-2 adrenergic receptors than other alpha-2 adrenergic agonists .
Mode of Action
The compound acts as an alpha-2 adrenergic agonist . Upon binding to the alpha-2 adrenergic receptors, it inhibits the activity of adenylate cyclase, leading to a reduction in cyclic AMP levels . This results in a decrease in noradrenaline release at the synaptic junction, noradrenaline-induced stimulation of beta-2 adrenoceptors, and production of aqueous humor by the ciliary epithelium .
Biochemical Pathways
The activation of alpha-2 receptors and subsequent inhibition of adenylate cyclase disrupts the normal cyclic AMP levels . This affects the production of aqueous humor by the ciliary epithelium . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Pharmacokinetics
Brimonidine and its metabolites are predominantly eliminated via urinary excretion, with 74% of the total dose being found in the urine . Studies on ocular pharmacokinetics of Brimonidine Drug Delivery System in monkeys have been conducted, and translational pharmacokinetic modeling has been applied to predict tissue exposure in the human eye .
Result of Action
The primary result of this compound’s action is the lowering of intraocular pressure in patients with open-angle glaucoma or ocular hypertension . It achieves this by reducing aqueous humor production and increasing uveoscleral outflow . An elevated intraocular pressure is the most significant risk factor for developing glaucomatous optic neuropathy, which is associated with progressive visual field loss .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound is oxidatively stable, which is associated with fewer reports of ocular allergic reactions compared to other alpha-2 adrenergic agonists .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Brimonidine-2,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary enzymes involved in the metabolism of this compound is aldehyde oxidase, which catalyzes the oxidation of Brimonidine to form this compound . This interaction is significant as it highlights the role of aldehyde oxidase in the metabolic pathway of Brimonidine. Additionally, this compound may interact with other biomolecules, such as cytochrome P450 enzymes, which are involved in the oxidative metabolism of various compounds .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound modulates the ROCK1 signaling pathway, which plays a critical role in adipogenic differentiation in 3T3-L1 cells . This modulation affects the expression of genes related to adipogenesis, such as Pparγ and Fabp4, and alters the physical properties of 3D spheroids formed by these cells . Furthermore, this compound impacts mitochondrial respiration and glycolytic capacity, indicating its influence on cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. As an α2-adrenergic agonist, this compound binds to α2-adrenergic receptors, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP (cAMP) levels . This reduction in cAMP levels affects various downstream signaling pathways, ultimately influencing cellular functions such as aqueous humor production and vasoconstriction . Additionally, this compound may interact with other biomolecules, such as G protein-coupled receptors, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability under certain conditions, but may degrade over extended periods . The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models. For example, in a study on form-deprivation myopia in guinea pigs, this compound was found to inhibit the development of myopia over a 21-day period . This indicates that this compound can exert sustained effects on cellular processes over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving monkeys, different dosages of this compound were administered to evaluate its pharmacokinetics and pharmacodynamics . It was observed that higher doses of this compound resulted in increased concentrations in ocular tissues, leading to more pronounced effects on intraocular pressure and retinal protection . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by hepatic enzymes. The principal metabolic pathways include the oxidation of Brimonidine to form this compound, catalyzed by aldehyde oxidase . Additionally, this compound undergoes further oxidation to form 2-oxobrimonidine and 3-oxobrimonidine . These metabolic transformations are crucial for the elimination of Brimonidine from the body and play a significant role in its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its pharmacological effects. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and organelles . The distribution of this compound is influenced by its physicochemical properties, such as solubility and molecular weight . Additionally, this compound may accumulate in certain tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may be targeted to specific organelles, such as mitochondria, where it influences cellular metabolism and energy production . The localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Propriétés
IUPAC Name |
5-bromo-6-(4,5-dihydro-1H-imidazol-2-ylamino)-1,4-dihydroquinoxaline-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O2/c12-7-5(16-11-13-3-4-14-11)1-2-6-8(7)17-10(19)9(18)15-6/h1-2H,3-4H2,(H,15,18)(H,17,19)(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKOHBASICGZOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=C(C=C2)NC(=O)C(=O)N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.